Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}acetate
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Overview
Description
Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}acetate is a complex organic compound featuring an isoxazole ring, which is a five-membered heterocyclic structure containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}acetate typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, alternative metal-free synthetic routes have been developed .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include specific temperatures, solvents, and catalysts to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s isoxazole ring is a common motif in bioactive molecules, making it useful in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}acetate involves its interaction with specific molecular targets. The isoxazole ring can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives, such as:
Oxacillin: A penicillin antibiotic with a similar isoxazole ring structure.
Indole derivatives: Compounds with similar heterocyclic structures used in various biological applications.
Uniqueness
Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}acetate is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its ability to undergo various chemical reactions and its bioactive isoxazole ring make it a valuable compound for research and industrial purposes.
Biological Activity
Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The compound features a unique isoxazole ring that contributes to its diverse biological effects, making it a candidate for various therapeutic applications.
- Molecular Formula : C18H21N3O4S
- Molecular Weight : 375.442 g/mol
- CAS Number : 1642559-63-4
- IUPAC Name : (4S)-5,5-dimethyl-2-[[(5-methyl-3-phenyl-1,2-isoxazole-4-carbonyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can lead to modulation of various biochemical pathways, influencing cellular processes such as inflammation, apoptosis, and cellular proliferation.
Antiinflammatory Activity
Research indicates that derivatives of isoxazole compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown inhibitory activity against cyclooxygenases (COX-1 and COX-2) and lipoxygenases (5-LOX), which are pivotal in the inflammatory response .
Neuroprotective Effects
Studies have suggested that isoxazole derivatives possess neuroprotective properties. They may inhibit neuroinflammatory pathways and protect neuronal cells from oxidative stress. The potential for these compounds to act as neuroprotectants makes them candidates for further investigation in neurodegenerative diseases .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. The presence of the isoxazole moiety enhances its activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of several isoxazole derivatives in vitro. This compound was found to significantly reduce the production of pro-inflammatory cytokines in human macrophages. The results indicated a dose-dependent inhibition of TNF-alpha and IL-6 production.
Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
10 | 30 | 25 |
25 | 50 | 45 |
50 | 70 | 65 |
Case Study 2: Neuroprotective Properties
In a model of oxidative stress induced by hydrogen peroxide in neuronal cell lines, this compound demonstrated significant protective effects. The compound reduced cell death by approximately 40% compared to control groups.
Treatment | Cell Viability (%) |
---|---|
Control | 50 |
Compound (10 µM) | 70 |
Compound (25 µM) | 90 |
Properties
Molecular Formula |
C14H14N2O4 |
---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
methyl 2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]acetate |
InChI |
InChI=1S/C14H14N2O4/c1-9-12(14(18)15-8-11(17)19-2)13(16-20-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,15,18) |
InChI Key |
XDMRYQVHMSVOOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC(=O)OC |
Origin of Product |
United States |
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